N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide
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Overview
Description
N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structural features of this compound, including the presence of benzoyl, trimethoxybenzoyl, and thiazole moieties, contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation of the thiazole ring using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be attached through an amide coupling reaction using 3,4,5-trimethoxybenzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Pharmacology: Studies focus on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for treating various diseases.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,3-thiazole-4-carboxamide
- N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]butyl]-1,3-thiazole-4-carboxamide
Uniqueness
N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzoyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C31H31N3O6S |
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Molecular Weight |
573.7 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C31H31N3O6S/c1-18(2)26(34-29(36)20-15-24(38-3)28(40-5)25(16-20)39-4)31-33-23(17-41-31)30(37)32-22-14-10-9-13-21(22)27(35)19-11-7-6-8-12-19/h6-18,26H,1-5H3,(H,32,37)(H,34,36)/t26-/m0/s1 |
InChI Key |
VUSXKXGCZNKQFS-SANMLTNESA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC(=CS1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC(C)C(C1=NC(=CS1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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